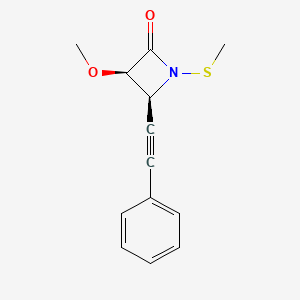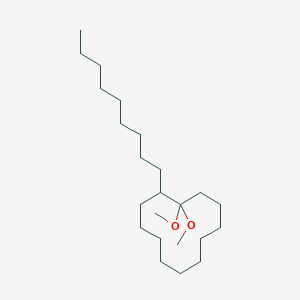
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base.
Addition of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Attachment of the Phenylethynyl Group: This step involves a Sonogashira coupling reaction between a phenylacetylene and a halogenated azetidinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinone derivatives.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its azetidinone core, which is known to inhibit various enzymes.
Medicine
Antibacterial Agents: Azetidinones are known for their antibacterial properties, and this compound could be explored for similar applications.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Material Science: Could be used in the development of new materials with unique properties due to its structural features.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one would depend on its specific application. For example, as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The phenylethynyl group could interact with hydrophobic pockets, while the azetidinone ring could form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethyl)azetidin-2-one: Similar structure but with a phenylethyl group instead of a phenylethynyl group.
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenyl)azetidin-2-one: Similar structure but without the ethynyl group.
Uniqueness
Phenylethynyl Group: The presence of the phenylethynyl group in (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one provides unique electronic and steric properties, potentially leading to different biological activities and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
497917-47-2 |
|---|---|
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one |
InChI |
InChI=1S/C13H13NO2S/c1-16-12-11(14(17-2)13(12)15)9-8-10-6-4-3-5-7-10/h3-7,11-12H,1-2H3/t11-,12+/m0/s1 |
Clé InChI |
REQLHMNFZGOZEF-NWDGAFQWSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H](N(C1=O)SC)C#CC2=CC=CC=C2 |
SMILES canonique |
COC1C(N(C1=O)SC)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)

![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)
![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)


![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)


